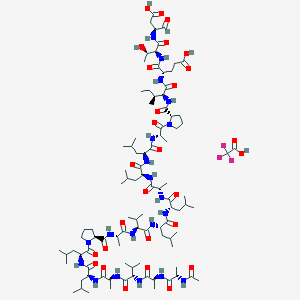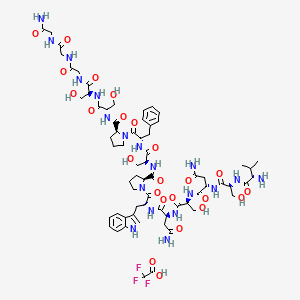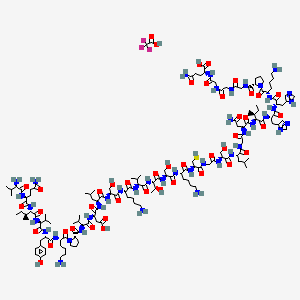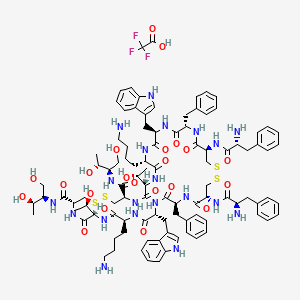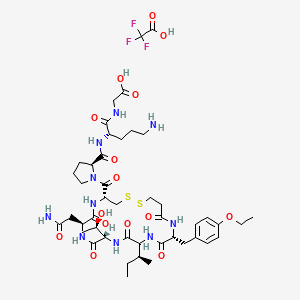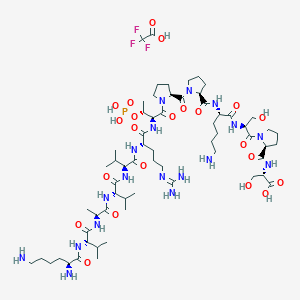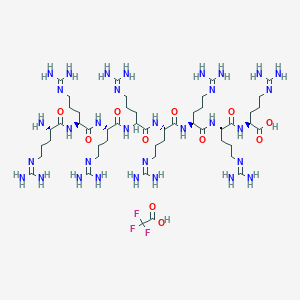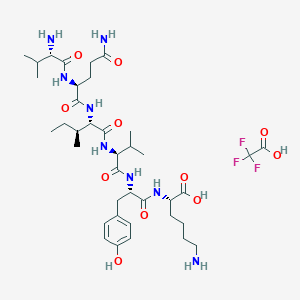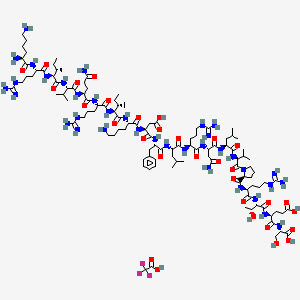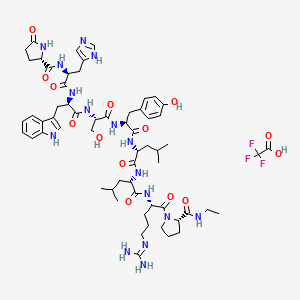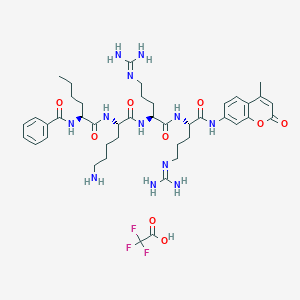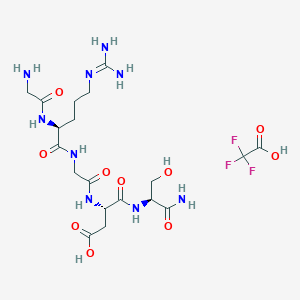
H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate: is a pentapeptide with no N-terminal modification. This compound is often used in scientific research due to its ability to interact with various biological molecules. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (Glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (Arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for Glycine, Aspartic Acid, and Serine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of trifluoroacetic acid (TFA) in the final step helps in the formation of the trifluoroacetate salt .
化学反应分析
Types of Reactions: H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups under SPPS conditions.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity .
科学研究应用
H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cell adhesion, migration, and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of biomaterials and nanomedicines
作用机制
The mechanism of action of H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate involves its interaction with integrin receptors on the cell surface. This interaction can influence cell adhesion, migration, and signaling pathways. The peptide can bind to the extracellular matrix proteins, modulating cellular responses and potentially inducing apoptosis in cancer cells .
相似化合物的比较
H-Gly-Arg-Gly-Asp-Ser-NH2: The non-trifluoroacetate form of the peptide.
H-Gly-Arg-Gly-Asp-Ser-Pro: A similar peptide with an additional proline residue.
H-Gly-Arg-Gly-Asp-Ser-Thr: A variant with threonine instead of serine.
Uniqueness: H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in experimental settings where these properties are crucial .
属性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYWZCVLFVHNW-PUBMXKGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32F3N9O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

